molecular formula C7H10OS B14405178 S-Methyl cyclopent-1-ene-1-carbothioate CAS No. 84307-91-5

S-Methyl cyclopent-1-ene-1-carbothioate

Cat. No.: B14405178
CAS No.: 84307-91-5
M. Wt: 142.22 g/mol
InChI Key: NBENKZZGNYXAAM-UHFFFAOYSA-N
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Description

S-Methyl cyclopent-1-ene-1-carbothioate: is an organic compound characterized by a cyclopentene ring with a methylthio group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl cyclopent-1-ene-1-carbothioate typically involves the reaction of cyclopentene with a thiol compound under specific conditions. One common method is the addition of methylthiol to cyclopentene in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out at room temperature and monitored for completion .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: S-Methyl cyclopent-1-ene-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of S-Methyl cyclopent-1-ene-1-carbothioate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the sulfur atom, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: S-Methyl cyclopent-1-ene-1-carbothioate is unique due to the presence of both a cyclopentene ring and a methylthio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

84307-91-5

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

S-methyl cyclopentene-1-carbothioate

InChI

InChI=1S/C7H10OS/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3

InChI Key

NBENKZZGNYXAAM-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C1=CCCC1

Origin of Product

United States

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